2-Chlorophenyl trifluoromethanesulfonate
Overview
Description
2-Chlorophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H4ClF3O3S. It is a triflate ester derived from 2-chlorophenol and trifluoromethanesulfonic acid. This compound is known for its utility in various chemical reactions, particularly in organic synthesis, due to its ability to act as a good leaving group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenyl trifluoromethanesulfonate typically involves the reaction of 2-chlorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The reaction is generally performed at low temperatures to control the exothermic nature of the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the triflate group is replaced by a nucleophile.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles like amines, alcohols, and thiols. The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents like toluene or tetrahydrofuran (THF) are commonly used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phenols, amines, and ethers.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Chlorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The triflate group is highly electron-withdrawing, making the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into organic molecules .
Comparison with Similar Compounds
- Phenyl trifluoromethanesulfonate
- 4-Chlorophenyl trifluoromethanesulfonate
- 2-Bromophenyl trifluoromethanesulfonate
Comparison: 2-Chlorophenyl trifluoromethanesulfonate is unique due to the presence of the chlorine atom, which can influence the reactivity and selectivity of the compound in chemical reactions. Compared to phenyl trifluoromethanesulfonate, the chlorine substituent can provide additional sites for further functionalization and can affect the electronic properties of the molecule .
Properties
IUPAC Name |
(2-chlorophenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLNEJOQAOFUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342402 | |
Record name | 2-Chlorophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66107-36-6 | |
Record name | 2-Chlorophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorophenyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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